2,3-Dimethoxy-5-methylbenzaldehyd

Übersicht

Beschreibung

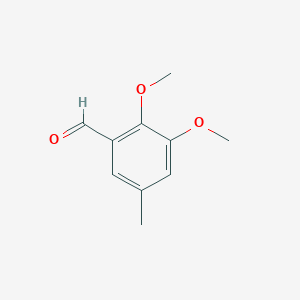

2,3-Dimethoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dimethoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antimykotika

2,3-Dimethoxy-5-methylbenzaldehyd: wurde als Verbindung mit potenter antimykotischer Aktivität identifiziert. Es stört die zellulären antioxidativen Systeme von Pilzen, was eine effektive Methode zur Kontrolle von Pilzpathogenen ist . Diese Verbindung kann als Chemosensibilisator dienen und die Wirksamkeit konventioneller Antimykotika oder Fungizide erhöhen, wodurch möglicherweise Behandlungskosten und Nebenwirkungen reduziert werden .

Pharmakologische Forschung

In der Pharmakologie werden Benzaldehyde wie This compound aufgrund ihrer redoxaktiven Eigenschaften untersucht. Sie zielen auf zelluläre Antioxidationskomponenten wie Superoxiddismutasen und Glutathionreduktase ab, die für die Aufrechterhaltung des Redoxgleichgewichts in Zellen entscheidend sind . Diese Eigenschaft kann zur Entwicklung neuer therapeutischer Wirkstoffe genutzt werden.

Organische Synthese

Diese Verbindung ist in der organischen Synthese wertvoll, insbesondere bei Reaktionen an der benzylischen Position. Sie kann verschiedene chemische Umwandlungen eingehen, darunter die radikalische Bromierung und die nukleophile Substitution, die grundlegende Reaktionen in der organischen Chemie sind . Diese Reaktionen sind für die Herstellung komplexer Moleküle und Zwischenprodukte in synthetischen Wegen unerlässlich.

Analytische Chemie

Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Verwendung in der analytischen Chemie als Standard oder Reagenz. Ihre klar definierten Eigenschaften, wie Schmelzpunkt und Molekulargewicht, ermöglichen ihren Einsatz zur Kalibrierung von Instrumenten oder als Referenzmaterial in verschiedenen analytischen Methoden .

Biochemische Forschung

In der Biochemie können die Redoxeigenschaften von Benzaldehyden verwendet werden, um zelluläre Prozesse zu untersuchen, die oxidativen Stress und antioxidative Pfade beinhalten. Durch die Störung dieser Systeme können Forscher die Rolle von oxidativem Stress bei Krankheiten und die potenziellen therapeutischen Ziele innerhalb dieser Pfade besser verstehen .

Wirkmechanismus

Target of Action

The primary targets of 2,3-Dimethoxy-5-methylbenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox homeostasis of cells and protecting them from oxidative stress .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The antifungal activity of this compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action leads to disruption of these pathways, particularly impacting components such as superoxide dismutases and glutathione reductase . These components play a significant role in the antioxidation system of fungi .

Result of Action

The action of 2,3-Dimethoxy-5-methylbenzaldehyde results in effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation systems, thereby destabilizing the redox homeostasis within the fungal cells .

Biochemische Analyse

Biochemical Properties

It is known that benzaldehydes can interact with various enzymes and proteins . For instance, certain benzaldehydes have been found to disrupt the antioxidation system of fungi, interacting with components such as superoxide dismutases and glutathione reductase .

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit the growth of certain fungi . This suggests that 2,3-Dimethoxy-5-methylbenzaldehyde may have similar effects on cellular processes.

Molecular Mechanism

Benzaldehydes are known to exert their effects through disruption of cellular antioxidation . They can interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation .

Metabolic Pathways

Benzaldehydes are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Eigenschaften

IUPAC Name |

2,3-dimethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPYPQAAVDBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470242 | |

| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5701-86-0 | |

| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)

![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)